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Compound of Interest

Compound Name:
Piperidine-1-carboximidamide

Hydroiodide

Cat. No.: B011807 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Piperidine-1-
carboximidamide Hydroiodide

This guide provides a detailed analysis of the spectroscopic data for Piperidine-1-
carboximidamide Hydroiodide (CAS No: 102392-91-6), a guanidine-class compound of

interest in medicinal chemistry and materials science. As direct experimental spectra for this

specific salt are not readily available in the public domain, this document synthesizes data from

its free base, Piperidine-1-carboximidamide, with expert analysis to predict the spectroscopic

characteristics of the hydroiodide salt. This approach, grounded in fundamental principles of

spectroscopy, offers a robust framework for researchers in structural elucidation and quality

control.

Molecular Structure and Spectroscopic Implications
Piperidine-1-carboximidamide Hydroiodide is comprised of a piperidine ring linked to a

carboximidamide (guanidine) functional group, which exists as a hydroiodide salt. The chemical

formula is C₆H₁₃N₃·HI, with a molecular weight of approximately 255.10 g/mol .[1]

The key structural feature is the guanidinium cation, formed by the protonation of the imino

nitrogen by hydroiodic acid. This protonation results in a resonance-stabilized cation where the

positive charge is delocalized across the central carbon and three nitrogen atoms. This

delocalization is the primary determinant of the molecule's spectroscopic behavior, significantly
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influencing the chemical shifts in NMR, vibrational frequencies in IR, and stability in mass

spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is the cornerstone for elucidating the proton environment of the

molecule. The analysis begins with the experimental data for the free base, Piperidine-1-

carboximidamide, which serves as a baseline for predicting the spectrum of the hydroiodide

salt.[2]

Data and Interpretation: Free Base vs. Hydroiodide Salt
The ¹H NMR spectrum of the free base in acetonitrile-d₃ (CD₃CN) shows three distinct regions

corresponding to the piperidine ring protons and the N-H protons of the carboximidamide

group.[2] Upon protonation to form the hydroiodide salt, significant changes are anticipated,

primarily due to the formation of the resonance-stabilized guanidinium cation. The most

suitable solvent for analyzing the salt would be DMSO-d₆, as its hydrogen-bond accepting

nature slows the exchange of N-H protons, allowing for their clear observation.

Table 1: Comparison of Experimental ¹H NMR Data for Free Base and Predicted Data for

Hydroiodide Salt.
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Assignment

Free Base ¹H

Chemical Shift

(δ) in CD₃CN[2]

Predicted ¹H

Chemical Shift

(δ) in DMSO-d₆

for Hydroiodide

Salt

Multiplicity &

Integration

Rationale for

Predicted Shift

H-4 (γ-CH₂) 1.60–1.64 ppm ~1.65 ppm Multiplet, 2H

Minimal change;

distant from the

charge center.

H-3, H-5 (β-CH₂) 1.60–1.64 ppm ~1.70 ppm Multiplet, 4H

Slight

deshielding due

to inductive

effects from the

positively

charged

nitrogen.

H-2, H-6 (α-CH₂) 3.38–3.42 ppm ~3.50 ppm Multiplet, 4H

Moderate

deshielding due

to proximity to

the electron-

withdrawing

guanidinium

group.

Guanidinium N-H

5.85 ppm (1H, -

NH), 6.19 ppm

(2H, -NH₂)

~7.5-8.5 ppm
Broad Singlet(s),

4H

Significant

deshielding due

to positive

charge

delocalization

and resonance.

All N-H protons

become more

acidic and

chemically

similar.
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Expert Interpretation
In the hydroiodide salt, the protonation of the imino nitrogen creates a planar guanidinium

group with extensive charge delocalization. This has two major consequences for the ¹H NMR

spectrum:

Deshielding of N-H Protons: The delocalized positive charge strongly deshields the protons

attached to the nitrogen atoms, shifting their resonance significantly downfield into the ~7.5-

8.5 ppm range. In DMSO-d₆, these protons would likely appear as one or two broad singlets

due to quadrupole broadening and potential chemical exchange.

Inductive Deshielding of Piperidine Protons: The electron-withdrawing nature of the

guanidinium cation deshields the adjacent α-protons (H-2, H-6) on the piperidine ring,

causing a downfield shift compared to the free base. This effect diminishes with distance,

resulting in only minor shifts for the β- (H-3, H-5) and γ-protons (H-4).

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve ~10 mg of Piperidine-1-carboximidamide Hydroiodide in

~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): ~4 seconds.

Spectral Width (sw): 0-12 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Integrate all signals to determine proton ratios.

Visualization: Structure and Proton Assignment
Caption: Predicted ¹H NMR assignments for the guanidinium cation.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides critical information about the carbon framework of the molecule. As with ¹H

NMR, the analysis starts with the known data for the free base.[2]

Data and Interpretation
The protonation state of the carboximidamide group has a profound impact on the chemical

shift of the central carbon, providing a clear diagnostic signal.

Table 2: Comparison of Experimental ¹³C NMR Data for Free Base and Predicted Data for

Hydroiodide Salt.
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Assignment

Free Base ¹³C

Chemical Shift (δ) in

CD₃CN[2]

Predicted ¹³C

Chemical Shift (δ)

for Hydroiodide Salt

Rationale for

Predicted Shift

C-4 (γ-CH₂) 23.2 ppm ~24 ppm

Minimal change;

remote from the

electronic effects.

C-3, C-5 (β-CH₂) 24.7 ppm ~25 ppm

Minor deshielding due

to the inductive effect

of the guanidinium

group.

C-2, C-6 (α-CH₂) 46.5 ppm ~47 ppm

Moderate deshielding

due to proximity to the

electron-withdrawing

guanidinium group.

C-Guanidinium 157.4 ppm ~158-160 ppm

Slight downfield shift.

The C=N character is

reduced due to

resonance, but the

overall positive charge

maintains a

deshielded

environment.

Expert Interpretation
The most diagnostic carbon is the central guanidinium carbon. In the free base, this carbon

exists in a C=N double bond environment, resulting in a chemical shift of 157.4 ppm.[2] Upon

protonation, the C=N bond is replaced by a resonance-stabilized system where the bond order

between the carbon and each nitrogen is approximately 1.33. While the loss of pure double-

bond character might suggest an upfield shift, the delocalized positive charge maintains a

highly deshielded environment. The net effect is a slight downfield shift, confirming the

formation of the guanidinium cation. The piperidine carbons show predictable, distance-

dependent deshielding.
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Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer

equipped with a broadband probe.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): 0-200 ppm.

Data Processing: Apply Fourier transformation with exponential multiplication, phase

correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak (δ

≈ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups. The

transition from a carboximidamide to a guanidinium ion introduces distinct changes in the IR

spectrum, particularly in the N-H and C-N stretching regions.

Predicted Vibrational Frequencies
Table 3: Predicted Key FT-IR Absorption Bands for Piperidine-1-carboximidamide
Hydroiodide.
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Frequency Range (cm⁻¹) Vibrational Mode Description

3400-3100 N-H Stretching

Strong, broad absorptions

characteristic of the N-H bonds

in the charged guanidinium

group. Broader than in the free

base due to extensive

hydrogen bonding.

2950-2850 C-H Stretching

Sharp, medium-to-strong

bands from the aliphatic C-H

bonds of the piperidine ring.

~1660 C=N Stretching & N-H Bending

A strong, sharp band. This is a

characteristic guanidinium

absorption arising from the

coupled C-N stretching and N-

H bending modes within the

resonance-stabilized system.

1470-1440 CH₂ Scissoring

Bending vibrations of the

methylene groups in the

piperidine ring.

Expert Interpretation
The most informative region is 1700-1600 cm⁻¹. The free base would exhibit a C=N stretch

around 1640 cm⁻¹. In the hydroiodide salt, this band is replaced by a strong absorption around

1660 cm⁻¹, which is characteristic of the delocalized C-N system in a guanidinium ion.

Furthermore, the N-H stretching region (3400-3100 cm⁻¹) will be significantly broadened

compared to the free base due to the increased acidity of the N-H protons and the prevalence

of intermolecular hydrogen bonding in the solid salt lattice.

Experimental Protocol: FT-IR (ATR)
Sample Preparation: Place a small, powdered amount of the solid sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
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Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32 scans.

Data Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect

the sample spectrum, which will be automatically ratioed against the background to produce

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule,

confirming its molecular weight and offering insights into its fragmentation patterns.

Predicted Mass Spectrum
For the hydroiodide salt, Electrospray Ionization (ESI) in positive ion mode is the technique of

choice. The analysis will not detect the intact salt, but rather the protonated free base (the

guanidinium cation).

Expected Molecular Ion (M+H)⁺: The base peak is expected to be the molecular ion of the

cation, [C₆H₁₄N₃]⁺.

Calculated Monoisotopic Mass: 128.1188 Da

Observed m/z: 128.12

Fragmentation Analysis
The guanidinium group itself is very stable due to resonance. Therefore, fragmentation is likely

to occur within the piperidine ring. Common fragmentation pathways for piperidine derivatives

include the loss of ethylene or propylene via ring opening and cleavage.

Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion or

through an LC system.

Acquisition Parameters (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+).

Capillary Voltage: 3-4 kV.

Scan Range: m/z 50-500.

Data Analysis: Identify the base peak corresponding to the protonated molecular ion. If

conducting MS/MS, select the parent ion (m/z 128.12) and apply collision-induced

dissociation (CID) to observe fragment ions.

Visualization: Mass Spectrometry Workflow

Sample Preparation
ESI-MS Analysis

Data Output

C₆H₁₃N₃·HI in MeOH Electrospray
Ionization (ESI+)

Infusion Mass Analyzer
(e.g., Quadrupole)

[C₆H₁₄N₃]⁺ Ions
Detector

Ions Sorted
by m/z Mass Spectrum

Base Peak @ m/z 128.12
Signal

Click to download full resolution via product page

Caption: Workflow for ESI-MS analysis of the target compound.

Conclusion
This guide provides a comprehensive, technically-grounded framework for the spectroscopic

characterization of Piperidine-1-carboximidamide Hydroiodide. By integrating experimental

data from its free base with predictions based on established chemical principles, a complete

analytical picture has been constructed. The key diagnostic features are the significantly
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deshielded N-H protons in ¹H NMR, the characteristic guanidinium carbon resonance around

158-160 ppm in ¹³C NMR, the strong, broad N-H and C=N stretches in FT-IR, and a base peak

at m/z 128.12 in ESI-MS. This multi-faceted spectroscopic signature provides a reliable method

for the identification and purity assessment of this compound for researchers and drug

development professionals.

References
Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure
Reports Online, 68(11), o3253. [Link]
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine
derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 18525933, 4-Benzylpiperidine-1-carboximidamide hydroiodide.
NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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